molecular formula C19H22ClN3O4S2 B2378559 N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898425-83-7

N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2378559
CAS RN: 898425-83-7
M. Wt: 455.97
InChI Key: CQCFLSGOPRBZTJ-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN3O4S2 and its molecular weight is 455.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is involved in novel synthetic approaches for the production of di- and mono-oxalamides. This includes a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating its role in creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biological Activities

  • This compound plays a part in the synthesis of N-substituted derivatives of 1,3,4-oxadiazoles. These derivatives have been evaluated for their antibacterial properties, showing moderate to significant activity against various bacteria (Khalid et al., 2016).
  • It is also involved in the synthesis of compounds targeting CB1 cannabinoid receptors. This includes the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Potential Therapeutic Applications

  • Research indicates its relevance in developing drug candidates for Alzheimer’s disease. Derivatives of this compound have been synthesized and evaluated for their potential in treating Alzheimer's, especially through enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).
  • The compound has been studied for enhancing the exposure of HIV-1 primary isolate neutralization epitopes, suggesting its potential application in HIV research (Yoshimura et al., 2010).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c20-15-7-1-2-8-16(15)22-19(25)18(24)21-11-10-14-6-3-4-12-23(14)29(26,27)17-9-5-13-28-17/h1-2,5,7-9,13-14H,3-4,6,10-12H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCFLSGOPRBZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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